molecular formula C19H34BNO4 B13479539 Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13479539
M. Wt: 351.3 g/mol
InChI Key: AGRDSKLYFATAHS-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a spirocyclic amine with a boronic acid derivative. One common method includes the use of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound, while oxidation reactions yield boronic acids.

Scientific Research Applications

Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate primarily involves its reactivity as a boronate ester. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications where stability and reactivity are crucial.

Properties

Molecular Formula

C19H34BNO4

Molecular Weight

351.3 g/mol

IUPAC Name

tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-9-8-19(13-21)10-14(11-19)12-20-24-17(4,5)18(6,7)25-20/h14H,8-13H2,1-7H3

InChI Key

AGRDSKLYFATAHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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